Methyl 3-(1-methylpyrazol-4-yl)but-2-enoate
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Overview
Description
Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate ester precursor. One common method is the condensation of 1-methyl-1H-pyrazole with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups .
Scientific Research Applications
Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and the target enzymes involved .
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate: A similar compound with a slightly different structure, used in similar applications.
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Another pyrazole derivative with different functional groups and reactivity.
1-Methylpyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in coupling reactions and as a building block in organic synthesis.
Uniqueness
Methyl 3-(1-methyl-1H-pyrazol-4-yl)but-2-enoate is unique due to its specific ester functional group and the presence of the pyrazole ringIts ability to undergo diverse chemical reactions and its utility as a versatile building block make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 3-(1-methylpyrazol-4-yl)but-2-enoate |
InChI |
InChI=1S/C9H12N2O2/c1-7(4-9(12)13-3)8-5-10-11(2)6-8/h4-6H,1-3H3 |
InChI Key |
GWRFPWBJPIIFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)C1=CN(N=C1)C |
Origin of Product |
United States |
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